
Zinc carbobenzoxy-beta-alanyltaurinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauroxicum is a non-toxic, non-antimicrobial agent formulated by COBAT to reduce fatigue and improve quality of life
Preparation Methods
Tauroxicum is prepared through pure organic chemical synthesis and classical homeopathic methods. The synthesis involves no pesticides or toxic metals, adhering to the procedures of the Homoeopathic Pharmacopoeia of the United States (HPUS) . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, polyethylene glycol 300, and Tween 80, followed by dilution with double-distilled water .
Chemical Reactions Analysis
Tauroxicum undergoes various chemical reactions, including:
Oxidation: Tauroxicum can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Tauroxicum can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tauroxicum has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying chemical reactions and mechanisms.
Biology: Tauroxicum is investigated for its potential to modulate the immune system, making it a candidate for immune-related studies.
Medicine: The compound is explored for its ability to reduce fatigue and improve quality of life, particularly in patients with chronic fatigue syndrome.
Industry: In livestock animal husbandry, Tauroxicum is used to enhance health, productivity, and feed efficiency
Mechanism of Action
Tauroxicum exerts its effects by modulating the immune system. It stimulates an underactive immune system and calms an overactive one, resulting in a more effective immune response and decreased fatigue. The mechanism involves the modulation of cytokines, which are signaling molecules that regulate immune responses .
Comparison with Similar Compounds
Tauroxicum is unique in its dual role as a non-toxic, non-antimicrobial agent and an immune modulator. Similar compounds include:
Carbobenzoxy-beta-alanyl taurine: Shares structural similarities but may differ in specific applications and effects.
Other immune modulators: Compounds like tacrolimus and cyclosporine also modulate the immune system but have different mechanisms and applications.
Properties
CAS No. |
648922-41-2 |
|---|---|
Molecular Formula |
C26H34N4O12S2Zn |
Molecular Weight |
724.1 g/mol |
IUPAC Name |
zinc;2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonate |
InChI |
InChI=1S/2C13H18N2O6S.Zn/c2*16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11;/h2*1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20);/q;;+2/p-2 |
InChI Key |
BUDABWMEOIGHJW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


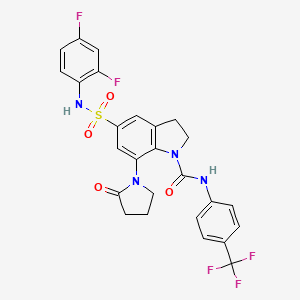
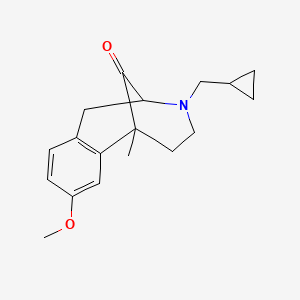
![6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B10799436.png)
![(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B10799461.png)
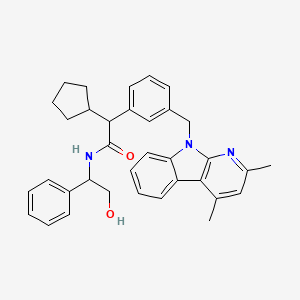
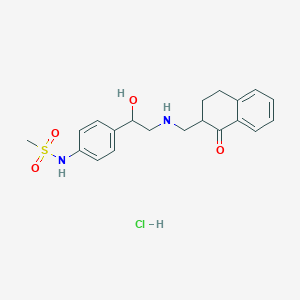

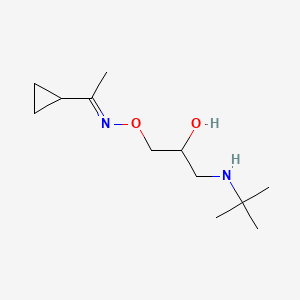
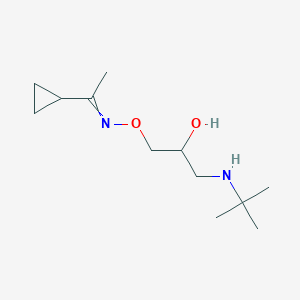
![(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799511.png)
![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B10799512.png)
![2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B10799513.png)
